

Physical and chemical characteristics of nicotinic anhydride

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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

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An in-depth guide to the physical and chemical properties of **nicotinic anhydride**, tailored for researchers and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by experimental data and methodologies.

Compound Identification and Overview

Nicotinic anhydride (CAS No: 16837-38-0) is the symmetrical anhydride of nicotinic acid (Vitamin B3). It serves as a valuable reagent and intermediate in organic synthesis, particularly in acylation reactions for the preparation of nicotinic acid derivatives, which are of interest in medicinal chemistry.^[1] Structurally, it consists of two nicotinoyl groups linked by an oxygen atom.

Table 1: Chemical Identifiers for **Nicotinic Anhydride**

Identifier	Value	Citations
CAS Number	16837-38-0	[1][2][3]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	[1][2][3]
Molecular Weight	228.20 g/mol	[2][3]
IUPAC Name	pyridine-3-carbonyl pyridine-3-carboxylate	[3]
Synonyms	3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride	[1][4]
InChI Key	VPODXHOUBDCEHN-UHFFFAOYSA-N	[2][3]

| Canonical SMILES | O=C(OC(=O)C1=CC=CN=C1)C2=CC=CN=C2 |[4] |

Physical Characteristics

Nicotinic anhydride is typically a stable, crystalline solid under standard laboratory conditions. Its physical properties are summarized below.

Table 2: Physical Properties of **Nicotinic Anhydride**

Property	Value	Citations
Appearance	White to off-white powder or crystals.	[1][2]
Melting Point	122–125 °C	[2][5][6]
Boiling Point	200 °C at 1 mmHg	[2][6]
Density (Predicted)	1.317 ± 0.06 g/cm ³	[2][6]

| Solubility | Soluble in acetone and other polar organic solvents. Used with anhydrous benzene and cyclohexane during synthesis. |[1][2][5] |

Chemical Characteristics

Reactivity and Stability

As a carboxylic anhydride, **nicotinic anhydride** exhibits typical reactivity. It is primarily used as an acylating agent to introduce the nicotinoyl group into various molecules, such as alcohols and amines.[1] The compound is sensitive to moisture and may react violently with water, hydrolyzing to form two equivalents of nicotinic acid.[7] Syntheses involving **nicotinic anhydride** are therefore conducted under anhydrous conditions.[5][8] While comprehensive stability data is limited, it should be stored in a dry, closed container.[7][9]

Spectroscopic Analysis

While specific, published spectra for **nicotinic anhydride** are not readily available, its characteristic spectral features can be reliably predicted based on its chemical structure and general principles of spectroscopy for aromatic anhydrides.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic anhydride like **nicotinic anhydride** is distinguished by several key features:

- **Carbonyl (C=O) Stretching:** Two distinct, strong absorption bands are expected in the region of 1750-1850 cm^{-1} . These correspond to the symmetric and asymmetric stretching vibrations of the two C=O groups in the anhydride linkage.[5]
- **Aromatic Ring Vibrations:**
 - C-H stretching from the pyridine ring is expected between 3000-3100 cm^{-1} . [5]
 - C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm^{-1} region.[5]
- **C-O Stretching:** A strong band corresponding to the C-O-C stretch of the anhydride group is expected in the 1000-1300 cm^{-1} range.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the protons on the two equivalent pyridine rings. Based on data for the parent nicotinic acid, the

chemical shifts for these aromatic protons would likely fall in the 7.5-9.2 ppm range.^{[2][8]} The splitting patterns (doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent protons on the pyridine ring.

- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the pyridine ring.
 - Carbonyl Carbon: The anhydride carbonyl carbon signal is predicted to appear in the 165-190 ppm range.
 - Aromatic Carbons: The signals for the five unique carbons of the pyridine rings are expected in the 125-170 ppm range.

Experimental Protocols

The synthesis of **nicotinic anhydride** can be achieved through several methods. The following protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.^[5]

Synthesis of Nicotinic Anhydride from Nicotinic Acid

This method involves the reaction of nicotinic acid with phosgene in the presence of triethylamine to form the anhydride.

Materials:

- Nicotinic Acid (10.0 g, 0.081 mole)
- Anhydrous Dichloromethane (150 ml)
- Triethylamine (8.65 g, 0.086 mole)
- Phosgene (12.5% solution in benzene, 34 g, 0.043 mole)
- Anhydrous Benzene
- Cyclohexane

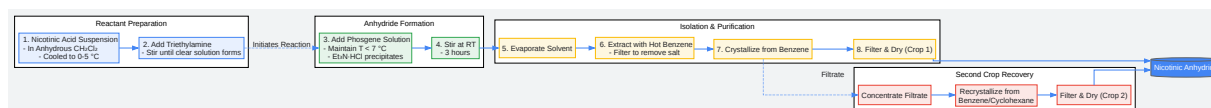
Procedure:

- A suspension of nicotinic acid in 150 ml of anhydrous dichloromethane is prepared in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to 0–5 °C.[5]
- Triethylamine (8.65 g) is added all at once to the cold suspension. The mixture is stirred until a clear solution is obtained.[5]
- The phosgene solution (34 g) is added dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 7 °C. Triethylamine hydrochloride precipitates immediately.[5]
- After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.[5]
- The solvent is removed under reduced pressure on a rotary evaporator.[5]
- The dry residue is treated with 75 ml of anhydrous benzene and simmered. The hot mixture is filtered to remove the triethylamine hydrochloride precipitate.[5]
- The filtrate is allowed to stand at room temperature for 2–3 hours to crystallize the product.[5]
- The crystalline **nicotinic anhydride** is collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum. A first crop yields approximately 6.25 g (68%).[5]
- The filtrate can be concentrated and the residue recrystallized from a benzene-cyclohexane mixture (2:3) to obtain a second crop, increasing the total yield to 87–93%. [5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **nicotinic anhydride** from nicotinic acid, as described in the experimental protocol.



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Caption: Workflow for the synthesis of **nicotinic anhydride**.

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